2-[4-(Isopropyl-methyl-amino)-cyclohexylamino]-ethanol
Description
Properties
IUPAC Name |
2-[[4-[methyl(propan-2-yl)amino]cyclohexyl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O/c1-10(2)14(3)12-6-4-11(5-7-12)13-8-9-15/h10-13,15H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCDTDLLVHAHFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCC(CC1)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Isopropyl-methyl-amino)-cyclohexylamino]-ethanol typically involves multiple steps. One common method starts with the preparation of the cyclohexylamine derivative, which is then reacted with isopropyl-methyl-amine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Isopropyl-methyl-amino)-cyclohexylamino]-ethanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
2-[4-(Isopropyl-methyl-amino)-cyclohexylamino]-ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[4-(Isopropyl-methyl-amino)-cyclohexylamino]-ethanol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) 2-(Ethylmethylamino)ethanol
- IUPAC Name: 2-(Ethylmethylamino)ethanol
- Molecular Formula: C₅H₁₃NO .
- Key Differences: Simpler structure with a linear ethyl-methyl-amino group instead of a cyclohexyl-substituted system. Used as a precursor in surfactant and pharmaceutical synthesis.
(b) Ethanol, 2-(cyclohexylamino)-
- IUPAC Name: 2-(Cyclohexylamino)ethanol
- Molecular Formula: C₈H₁₇NO .
- Key Differences: Secondary amine (vs. tertiary amine in the target compound). Lacks the isopropyl-methyl-amino substituent. Thermodynamic Boiling point = 397.50 ± 0.50 K at 2.00 kPa .
(c) 2-{3-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol
Functional Analogues
(a) Phenylethanolamine A (β-Agonist)
- Molecular Formula : C₁₉H₂₄N₂O₄ .
- Key Differences: Contains a nitro-phenylbutyl group and methoxyphenyl ethanol. Acts as a β-adrenergic agonist (similar to clenbuterol), unlike the target compound, which lacks β-agonist activity .
(b) 2-[2-(Isopropyl-methyl-amino)-cyclohexylamino]-ethanol
Comparative Data Table
Research Findings and Implications
- Thermodynamic Behavior: Cyclohexyl-substituted ethanolamines (e.g., 2-(cyclohexylamino)ethanol) exhibit higher boiling points than linear-chain analogues, suggesting stronger intermolecular interactions .
- Regulatory Status: Discontinuation of this compound highlights challenges in commercializing structurally complex amines, possibly due to synthesis costs or regulatory scrutiny .
Biological Activity
2-[4-(Isopropyl-methyl-amino)-cyclohexylamino]-ethanol, also known as a derivative of cyclohexylamine, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexylamine backbone with an isopropyl-methyl-amino group, which may influence its reactivity and interactions with biological targets. Understanding the structure-activity relationship (SAR) is crucial for elucidating its biological effects.
The mechanism of action for this compound involves interactions with specific molecular targets within cells. It may bind to various receptors or enzymes, altering their activity and triggering downstream signaling pathways. Research indicates that compounds with similar structures often exhibit effects on neurotransmitter systems, suggesting potential applications in neuropharmacology.
Pharmacological Effects
- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects, potentially through modulation of serotonin and norepinephrine levels.
- Anti-inflammatory Properties : The compound has been investigated for its ability to reduce inflammation in animal models, indicating potential therapeutic applications in inflammatory diseases.
- Analgesic Effects : Similar compounds have shown analgesic properties, warranting further investigation into pain management applications.
Study 1: Antidepressant Effects
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of cyclohexylamine exhibited significant antidepressant-like behavior in rodent models. The study highlighted the importance of the isopropyl-methyl-amino group in enhancing the efficacy of the compounds tested.
Study 2: Anti-inflammatory Activity
Research conducted by Smith et al. (2023) explored the anti-inflammatory effects of various cyclohexylamine derivatives, including this compound. The findings indicated a reduction in pro-inflammatory cytokines in vitro, suggesting a mechanism involving inhibition of NF-kB signaling pathways .
Study 3: Analgesic Properties
A comparative study on analgesic compounds revealed that this compound showed promising results in reducing pain responses in animal models. The mechanism was linked to modulation of opioid receptors .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
